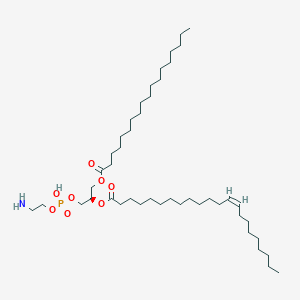![molecular formula C24H36N2O2 B1242836 (2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide](/img/structure/B1242836.png)
(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide is a member of acetamides.
Wissenschaftliche Forschungsanwendungen
Muscarinic M3 Receptor Antagonism : Research by Mitsuya et al. (2000) on a series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides, which are structurally similar to the compound , has shown potential in developing potent, long-acting, orally active muscarinic M3 antagonists. These compounds are of interest for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders due to their selectivity for M3 over M2 receptors (Mitsuya et al., 2000).
Bronchodilation in Obstructive Airway Disease : Another study by Mitsuya et al. (1999) on the compound J-104129, which has a similar chemical structure, demonstrated its effectiveness as a muscarinic M3 receptor antagonist with high selectivity over M2 receptors. This compound showed potential for facilitating bronchodilation in the treatment of obstructive airway disease (Mitsuya et al., 1999).
Synthesis for Muscarinic Receptor Antagonists : Broadley et al. (2011) synthesized several α-hydroxyamides with similar structures, evaluating their activities as antagonists of the M3 muscarinic receptor. Their findings indicated the potential for further investigation and development of such compounds (Broadley et al., 2011).
Capillary Electrophoresis in Drug Analysis : Zhou et al. (2002) and (2003) explored the use of capillary electrophoresis for enantioseparation of similar basic drug compounds, providing insights into drug analysis and quality control methods (Zhou et al., 2002), (Zhou et al., 2003).
Chemical Synthesis and Pharmacological Characterization : Research into the synthesis and pharmacological characterization of similar compounds provides foundational knowledge for developing novel drugs with specific receptor selectivity. This includes work by Grimwood et al. (2011) and other researchers focusing on the synthesis of compounds for potential therapeutic applications (Grimwood et al., 2011).
Eigenschaften
Molekularformel |
C24H36N2O2 |
|---|---|
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C24H36N2O2/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27)/t24-/m0/s1 |
InChI-Schlüssel |
YECZUVJTDYORCB-DEOSSOPVSA-N |
Isomerische SMILES |
CC(=CCCN1CCC(CC1)NC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C |
SMILES |
CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |
Kanonische SMILES |
CC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |
Synonyme |
J 104129 J-104129 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde](/img/structure/B1242757.png)
![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)

![N-[2-(3,5-di-tert-butyl-4-hydroxyphenethyl)-4,6-difluorophenyl]-N'-(1-benzyl-4-piperidyl)urea](/img/structure/B1242762.png)







